molecular formula C19H29ClN2 B12084826 N-(4-Chlorobenzyl)-N-(cyclohexylmethyl)piperidin-4-amine

N-(4-Chlorobenzyl)-N-(cyclohexylmethyl)piperidin-4-amine

Cat. No.: B12084826
M. Wt: 320.9 g/mol
InChI Key: WGQQBUJRSAQPKK-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzyl)-N-(cyclohexylmethyl)piperidin-4-amine is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorobenzyl)-N-(cyclohexylmethyl)piperidin-4-amine typically involves the reaction of 4-chlorobenzyl chloride with cyclohexylmethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The crude product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorobenzyl)-N-(cyclohexylmethyl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide can be employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-(4-Chlorobenzyl)-N-(cyclohexylmethyl)piperidin-4-amine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-(4-Chlorobenzyl)-N-(cyclohexylmethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine
  • N-(4-Chlorobenzyl)-N-ethylpiperidin-4-amine
  • N-(4-Chlorobenzyl)-N-(cyclohexylmethyl)piperidin-4-ol

Uniqueness

N-(4-Chlorobenzyl)-N-(cyclohexylmethyl)piperidin-4-amine is unique due to its specific substitution pattern, which can influence its pharmacological properties and reactivity. The presence of both the 4-chlorobenzyl and cyclohexylmethyl groups can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.

Properties

Molecular Formula

C19H29ClN2

Molecular Weight

320.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-(cyclohexylmethyl)piperidin-4-amine

InChI

InChI=1S/C19H29ClN2/c20-18-8-6-17(7-9-18)15-22(19-10-12-21-13-11-19)14-16-4-2-1-3-5-16/h6-9,16,19,21H,1-5,10-15H2

InChI Key

WGQQBUJRSAQPKK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CN(CC2=CC=C(C=C2)Cl)C3CCNCC3

Origin of Product

United States

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